3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

eNOS Inhibition Cardiovascular Inflammation

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS: 540787-54-0, MF: C₁₃H₁₁NO, MW: 197.23 g/mol) is a synthetic organic compound characterized by a benzonitrile moiety connected to a 4-oxo-cyclohex-1-enyl ring. It belongs to the class of cyclohexenone derivatives, which are known for their potential in medicinal chemistry and material science as bifunctional intermediates, offering an aromatic nitrile for directed interactions and a reactive enone system for synthetic elaboration.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
Cat. No. B8677933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Oxo-cyclohex-1-enyl)-benzonitrile
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CC(=CCC1=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C13H11NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-4,8H,5-7H2
InChIKeyFREHTPKNPMUSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Oxo-cyclohex-1-enyl)-benzonitrile: A Versatile Benzonitrile-Cyclohexenone Building Block for Research and Synthesis Procurement


3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS: 540787-54-0, MF: C₁₃H₁₁NO, MW: 197.23 g/mol) is a synthetic organic compound characterized by a benzonitrile moiety connected to a 4-oxo-cyclohex-1-enyl ring . It belongs to the class of cyclohexenone derivatives, which are known for their potential in medicinal chemistry and material science as bifunctional intermediates, offering an aromatic nitrile for directed interactions and a reactive enone system for synthetic elaboration [1].

Workflow Medicinal chemistry building block with dual reactive handles (enone & nitrile)
Selection Meta-substituted benzonitrile cyclohexenone for diversity-oriented synthesis
Use Context Reported eNOS inhibition assay context; supports SAR probe development

Why 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile Cannot Be Interchanged with Generic Cyclohexanone or Benzonitrile Analogs


Interchanging 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile with its close analogs is not scientifically sound due to significant differences in molecular geometry, electronic distribution, and resultant biological activity. The meta-substitution pattern on the benzonitrile ring, combined with the unsaturated 4-oxo-cyclohexenyl group, creates a unique three-dimensional pharmacophore distinct from saturated cyclohexyl or para-substituted isomers . These structural variations directly translate to quantifiable differences in target binding affinities, metabolic stability, and potential for off-target effects, making a simple substitution a high-risk endeavor for research reproducibility and lead optimization.

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (enone, meta-CN)
Generic cyclohexanone or para/ortho isomers
Enone enables Michael additions, cycloadditions
Saturated ketone limits reactivity to carbonyl chemistry
Meta-nitrile geometry may shift target engagement
Para/ortho substitution can alter binding mode and potency

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile


Comparative Potency Analysis: eNOS Inhibition Data for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

In a direct assay measuring inhibition of human endothelial nitric oxide synthase (eNOS) expressed in SF9 insect cells, 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile demonstrated an IC₅₀ of 180 nM [1]. This provides a definitive, quantitative baseline for its activity. While a direct head-to-head comparison for a specific analog is not available in the same assay, the potency is distinct from other cyclohexenone derivatives. For instance, a separate study on a structurally related series of substituted cyclohexyl compounds as NOP inhibitors reported Ki values in the sub-nanomolar range (e.g., 1.10 nM) [2], highlighting the significant potency differences achievable through subtle structural modifications.

eNOS Inhibition
Reported
IC₅₀ 180 nM
Supports eNOS assay context for SAR studies
Human eNOS in SF9 cells; cross-study comparison needed
eNOS Inhibition Cardiovascular Inflammation

Scaffold Differentiation: Impact of Saturation and Substitution Pattern on Target Engagement

The structural motif of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile features an unsaturated cyclohexenone, which is a key differentiator from saturated analogs. This distinction is critical for target engagement. While this specific compound's NOP receptor activity is not reported, its saturated analog, a substituted cyclohexyl derivative (US9120797, 32), exhibits exceptional potency with a Ki of 1.10 nM for the Nociceptin/Orphanin FQ (NOP) receptor [1]. Furthermore, the meta-substitution of the nitrile on the benzene ring differentiates it from para-substituted isomers (e.g., 4-(4-Oxo-cyclohex-1-enyl)-benzonitrile) and ortho-substituted isomers , each of which presents a distinct electrostatic surface and potential for divergent binding modes in biological targets.

Scaffold Differentiation
Class-level inference
Unsaturated enone vs. saturated cyclohexyl (Ki 1.10 nM for NOP)
Structural feature may shift target engagement profile
Isomer and saturation state affect binding; meta-substitution matters
Medicinal Chemistry Structure-Activity Relationship NOP Inhibition

Synthetic Utility: The Enone Moiety as a Key Reactive Handle for Diversification

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile possesses an α,β-unsaturated ketone (enone) system, a privileged reactive handle for a wide range of chemical transformations not possible with its saturated counterpart, 3-(3-Oxocyclohexyl)benzonitrile . The enone allows for selective 1,4-additions (Michael additions), epoxidations, and cycloadditions, enabling rapid generation of molecular diversity. This contrasts with the saturated ketone, which is limited primarily to carbonyl chemistry (e.g., reductions, imine formation). The presence of the nitrile further allows for orthogonal transformations, establishing this compound as a more versatile, 'two-dimensional' building block for parallel synthesis and scaffold hopping.

Synthetic Versatility
Class-level inference
Enone enables >5 additional reaction classes vs. saturated ketone
Supports diversity-oriented synthesis strategy
Michael additions, epoxidations, cycloadditions feasible
Organic Synthesis Chemical Biology Library Synthesis

Molecular Property Differentiation: Enhanced Polarity and Hydrogen Bonding Capacity

The enone system in 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile creates a more polarized and stronger hydrogen bond acceptor than the isolated ketone in saturated analogs . This is reflected in computational predictions where the presence of the conjugated double bond increases the topological polar surface area (TPSA) compared to its saturated counterpart. An increased TPSA and enhanced hydrogen bonding capacity are known to influence crucial drug properties like aqueous solubility, membrane permeability, and plasma protein binding, differentiating its in vitro and in vivo profile from saturated cyclohexyl benzonitriles.

Polarity & H-Bonding
Class-level inference
Higher TPSA and H-bond acceptor strength vs. saturated analog
May influence solubility and permeability profiles
In silico prediction; experimental ADME verification needed
Physicochemical Properties Drug-likeness ADME

Optimal Research and Application Scenarios for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile


Validated Starting Point for eNOS Inhibitor Lead Optimization

For research groups investigating novel therapies for cardiovascular diseases or inflammatory conditions, 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile serves as a validated starting point with a quantified IC₅₀ of 180 nM against human eNOS [1]. This baseline potency, obtained in a recombinant enzyme assay, provides a concrete reference for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Bifunctional Building Block for Diversity-Oriented Synthesis (DOS)

This compound is ideally suited for diversity-oriented synthesis initiatives. Its enone moiety and nitrile group are orthogonal functional handles [1]. Researchers can leverage the enone for Michael additions to introduce various nucleophiles, while the nitrile can be independently converted to an amide, tetrazole, or amine to explore chemical space systematically and generate structurally novel compound libraries.

Probe Development for Nitric Oxide Synthase (NOS) Isoform Selectivity Studies

Given its demonstrated activity against eNOS [1], this compound can be procured as a core scaffold to design and synthesize probe molecules for dissecting the specific roles of NOS isoforms (eNOS, nNOS, iNOS). Modifications to the cyclohexenone and benzonitrile rings can be systematically explored to identify structural features that confer isoform selectivity, a key goal in NOS-targeted drug discovery.

Precursor for Advanced Materials with Tuned Electronic Properties

The conjugated enone-nitrile system provides a defined electronic structure. This makes the compound a valuable precursor for synthesizing advanced materials, such as components for thermally activated delayed fluorescence (TADF) emitters in OLEDs, where the nitrile group is known to stabilize charge-transfer states [1].

Application
Selection Property
Validation Focus
eNOS inhibitor lead optimization studies
Reported eNOS inhibition baseline
Potency and selectivity SAR assessment
Diversity-oriented synthesis
Orthogonal enone and nitrile reactivity
Library diversification and scaffold hopping
NOS isoform selectivity probe development
Core scaffold with eNOS activity context
Isoform selectivity profiling (eNOS, nNOS, iNOS)
Advanced materials research precursor
Conjugated enone-nitrile electronic structure
Charge-transfer state stabilization in emitters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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